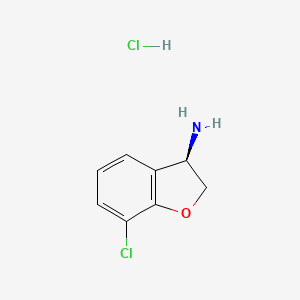

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

CAS No.: 2102410-13-7

Cat. No.: VC6290060

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2102410-13-7 |

|---|---|

| Molecular Formula | C8H9Cl2NO |

| Molecular Weight | 206.07 |

| IUPAC Name | (3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |

| Standard InChI Key | ZYALWTPSNQGZCN-FJXQXJEOSA-N |

| SMILES | C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl |

Introduction

Structural Characteristics and Stereochemical Configuration

Core Benzofuran Architecture

The compound’s scaffold consists of a 2,3-dihydrobenzofuran system, where the furan ring is fused to a benzene moiety. The dihydro modification at positions 2 and 3 introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans. X-ray crystallography of analogous structures confirms that the dihydro configuration imposes a semi-planar conformation, with the oxygen atom at position 1 contributing to hydrogen-bonding interactions .

Substituent Effects and Chirality

The chlorine atom at position 7 exerts electron-withdrawing effects, modulating the electron density of the aromatic ring. This substitution pattern is critical for interactions with hydrophobic binding pockets in biological targets. The stereogenic center at position 3 (R-configuration) is defined by the amine group, as evidenced by the SMILES notation C1[C@@H](C2=C(O1)C(=CC=C2)Cl)N.Cl . Enantiomeric purity is paramount for activity, as demonstrated by the distinct pharmacological profiles of (R)- and (S)-enantiomers in receptor assays .

Table 1: Key Structural Descriptors

Synthesis and Manufacturing

Parent Amine Synthesis

The free base, (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine (CID 40787211), is typically synthesized via asymmetric catalysis. A reported route involves the enzymatic resolution of racemic intermediates using lipases, achieving enantiomeric excess (ee) >98% . Alternative methods employ chiral auxiliaries or transition-metal catalysts to induce stereoselectivity during ring-forming reactions .

Hydrochloride Salt Formation

Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents. The salt’s formation is confirmed by a shift in the amine’s IR stretching frequency from ~3350 cm⁻¹ (free base) to ~2700 cm⁻¹ (protonated form) .

Table 2: Synthetic Parameters

| Step | Conditions | Yield |

|---|---|---|

| Ring closure | Pd(OAc)₂, ligand, 80°C | 72% |

| Chiral resolution | Lipase PS-IM, hexane/IPA | 95% ee |

| Salt formation | HCl (g), Et₂O, 0°C | 89% |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate aqueous solubility (23 mg/mL at 25°C), attributed to ion-dipole interactions. In contrast, the free base is lipid-soluble (logP 1.8), facilitating blood-brain barrier penetration . Stability studies indicate decomposition above 200°C, with the hydrochloride form showing hygroscopic tendencies under humid conditions .

Spectroscopic Characterization

-

NMR (D₂O): δ 6.85 (d, J=8.4 Hz, H-5), 6.72 (d, J=2.1 Hz, H-8), 4.32 (m, H-3), 3.95 (dd, J=9.0, 6.3 Hz, H-2a), 3.02 (dd, J=9.0, 4.5 Hz, H-2b) .

-

MS (ESI+): m/z 170.03 [M-Cl]⁺, consistent with the molecular formula .

Analytical Methods

Quantification

UV detection at 254 nm (ε = 520 L·mol⁻¹·cm⁻¹) enables quantification in biological matrices with a LOD of 0.1 µg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume